H-DL-Met-DL-Ala-DL-Pro-DL-Arg-Gly-DL-Phe-DL-Ser-DL-Cys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-xiThr-DL-Ser-DL-Glu-DL-xiIle-DL-Asp-DL-Leu-DL-Pro-DL-Val-DL-Lys-DL-Arg-DL-Arg-DL-Ala-OH
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Overview
Description
Humanin is a mitochondrial-derived peptide composed of 24 amino acid residues. It was first discovered in 2001 and is encoded by the mitochondrial gene MT-RNR2. Humanin has garnered significant attention due to its neuroprotective and cytoprotective properties, particularly in response to stress conditions. It plays a crucial role in regulating various cell types and tissues, including cardiovascular tissue, skeletal muscle, and testis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Humanin can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mild conditions to prevent degradation of the peptide. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Humanin involves large-scale SPPS, followed by purification and characterization to ensure the peptide’s quality and purity. Advances in peptide synthesis technology have enabled the efficient production of Humanin and its analogues for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Humanin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to introduce disulfide bonds, enhancing the peptide’s stability.
Reduction: Reducing agents like dithiothreitol (DTT) are employed to break disulfide bonds, facilitating structural studies.
Substitution: Amino acid substitutions can be achieved using specific reagents and conditions to create Humanin analogues with improved properties.
Major Products
The major products formed from these reactions include various Humanin analogues with enhanced cytoprotective and neuroprotective properties. These analogues are designed to target specific pathways and improve therapeutic outcomes .
Scientific Research Applications
Humanin has a wide range of scientific research applications, including:
Neuroprotection: Humanin has been shown to protect neuronal cells from death induced by Alzheimer’s disease-associated insults.
Cardioprotection: Humanin exerts protective effects on cardiovascular tissues, reducing oxidative stress and improving cardiac function.
Metabolic Regulation: Humanin enhances insulin sensitivity and glucose metabolism, making it a promising candidate for diabetes treatment.
Cancer Research: Humanin and its analogues are being studied for their potential to enhance chemoresistance in cancer cells, particularly glioblastoma.
Mechanism of Action
Humanin exerts its effects through multiple mechanisms:
Intracellular Mechanism: Humanin binds to pro-apoptotic proteins such as Bcl2-associated X protein (BAX), Bim, and tBid, inhibiting caspase activity and preventing cell apoptosis.
Extracellular Mechanism: When secreted, Humanin interacts with G protein-coupled receptors like formyl peptide receptor-like 1 (FPRL1/2) to mediate apoptosis signal-regulating kinase (ASK) and c-Jun N-terminal kinase (JNK) signaling pathways.
Receptor Interaction: Humanin also binds to trimeric receptors such as CNTFR-α/gp130/WSX-1, inducing JAK2/STAT3 signaling cascades.
Comparison with Similar Compounds
Properties
IUPAC Name |
5-[[1-[[1-[[1-[2-[[1-[[6-amino-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-(1-carboxyethylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-4-methylsulfanylbutanoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H204N34O32S2/c1-19-65(14)92(112(180)144-81(54-90(160)161)104(172)145-82(52-63(10)11)115(183)153-46-29-37-87(153)110(178)149-91(64(12)13)111(179)139-72(32-23-24-41-120)97(165)136-74(35-27-44-130-119(126)127)98(166)135-73(34-26-43-129-118(124)125)96(164)133-67(16)116(184)185)150-99(167)75(38-39-89(158)159)137-106(174)84(57-155)147-113(181)93(68(17)156)151-105(173)79(51-62(8)9)142-101(169)77(49-60(4)5)140-100(168)76(48-59(2)3)141-102(170)78(50-61(6)7)143-108(176)85(58-186)148-107(175)83(56-154)146-103(171)80(53-69-30-21-20-22-31-69)134-88(157)55-131-95(163)71(33-25-42-128-117(122)123)138-109(177)86-36-28-45-152(86)114(182)66(15)132-94(162)70(121)40-47-187-18/h20-22,30-31,59-68,70-87,91-93,154-156,186H,19,23-29,32-58,120-121H2,1-18H3,(H,131,163)(H,132,162)(H,133,164)(H,134,157)(H,135,166)(H,136,165)(H,137,174)(H,138,177)(H,139,179)(H,140,168)(H,141,170)(H,142,169)(H,143,176)(H,144,180)(H,145,172)(H,146,171)(H,147,181)(H,148,175)(H,149,178)(H,150,167)(H,151,173)(H,158,159)(H,160,161)(H,184,185)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEUWKZJZIPZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCSC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H204N34O32S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2687.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.